molecular formula C10H18 B078816 (-)-trans-Pinane CAS No. 10281-53-5

(-)-trans-Pinane

Cat. No.: B078816
CAS No.: 10281-53-5
M. Wt: 138.25 g/mol
InChI Key: XOKSLPVRUOBDEW-CIUDSAMLSA-N
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Description

(-)-trans-Pinane: is a bicyclic monoterpene hydrocarbon that is a significant component of essential oils derived from various coniferous trees. It is known for its characteristic pine-like aroma and is used in the fragrance and flavor industries. The compound is optically active and exists in two enantiomeric forms, with the (-)-trans isomer being one of the most studied due to its natural occurrence and applications.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (-)-trans-Pinane serves as a starting material for the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.

    Chiral Catalysts: Its chiral nature makes it valuable in the development of chiral catalysts for asymmetric synthesis.

Biology:

    Insect Repellents: The compound is used in formulations for insect repellents due to its natural origin and effectiveness.

    Antimicrobial Agents: Research has shown that this compound exhibits antimicrobial properties, making it a candidate for use in disinfectants and preservatives.

Medicine:

    Pharmaceutical Intermediates: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those requiring chiral purity.

Industry:

    Fragrance and Flavor: this compound is widely used in the fragrance and flavor industry due to its pleasant pine-like aroma.

    Solvents: It is also used as a solvent in the formulation of paints and varnishes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrogenation of α-Pinene: One of the primary methods for synthesizing (-)-trans-Pinane involves the catalytic hydrogenation of α-Pinene. This reaction typically uses a palladium or platinum catalyst under mild conditions to achieve high yields of the desired product.

    Isomerization of Pinene: Another method involves the isomerization of α-Pinene or β-Pinene under acidic conditions. This process can be catalyzed by various acids, including sulfuric acid or Lewis acids, to produce this compound.

Industrial Production Methods:

    Steam Distillation: Industrially, this compound is often obtained through the steam distillation of pine tree resins. The essential oils are then subjected to fractional distillation to isolate the compound.

    Chemical Synthesis: Large-scale chemical synthesis methods involve the catalytic hydrogenation of α-Pinene derived from turpentine oil, a byproduct of the paper industry.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (-)-trans-Pinane can undergo oxidation reactions to form various oxygenated derivatives, such as pinanone and pinanol. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can lead to the formation of more saturated hydrocarbons. Catalytic hydrogenation is a typical method used for this purpose.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the bridgehead positions. Halogenation using chlorine or bromine is a common example.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: Pinanone, pinanol.

    Reduction: More saturated hydrocarbons like pinane.

    Substitution: Halogenated derivatives such as chloropinane and bromopinane.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: (-)-trans-Pinane can inhibit certain enzymes, which is the basis for its antimicrobial and insect-repellent properties.

    Cell Membrane Interaction: The compound interacts with cell membranes, disrupting their integrity and leading to cell death in microorganisms.

Comparison with Similar Compounds

    α-Pinene: Another bicyclic monoterpene with similar structural features but different stereochemistry.

    β-Pinene: Similar to α-Pinene but with a different double bond position.

    Camphene: A bicyclic monoterpene with a similar structure but different functional groups.

Uniqueness:

    Chirality: The (-)-trans isomer of Pinane is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties.

    Reactivity: Its reactivity in various chemical reactions, such as oxidation and substitution, differs from other similar compounds due to its unique structure.

Properties

IUPAC Name

(1S,2S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18/c1-7-4-5-8-6-9(7)10(8,2)3/h7-9H,4-6H2,1-3H3/t7-,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKSLPVRUOBDEW-CIUDSAMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC1C2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H]2C[C@@H]1C2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858758, DTXSID801037317
Record name (S)-trans-Pinane
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Record name (1S,2R,5S)-2,6,6-Trimethylbicyclo(3.1.1)heptane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10281-53-5, 33626-25-4
Record name (1S,2S,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (±)-cis-Pinane
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URL https://commonchemistry.cas.org/detail?cas_rn=33626-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-trans-Pinane
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Record name Pinane, trans-
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Record name (S)-trans-Pinane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2R,5S)-2,6,6-Trimethylbicyclo(3.1.1)heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801037317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane
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Record name [1S-(1α,2α,5α)]-2,6,6-trimethylbicyclo[3.1.1]heptane
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Record name PINANE, TRANS-(-)-
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Record name PINANE, TRANS-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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